4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of multiple chloro and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of chloro and methyl groups: Chlorination and methylation reactions can be carried out using reagents such as thionyl chloride (SOCl₂) and methyl iodide (CH₃I) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups at the chloro positions.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular pathways.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties may make it suitable for specific applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
4-chloro-3-methylphenylpyrazole: A compound with a similar substitution pattern but lacking the additional pyrazole rings.
Uniqueness
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to its multiple pyrazole rings and specific substitution pattern. This structure may confer unique chemical properties and reactivity compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C20H20Cl2N6 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H20Cl2N6/c1-11-6-7-14(8-17(11)21)28-20(16-10-24-27(5)13(16)3)18(22)19(25-28)15-9-23-26(4)12(15)2/h6-10H,1-5H3 |
InChI Key |
AZHSTXXFODEBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)Cl)C4=C(N(N=C4)C)C)Cl |
Origin of Product |
United States |
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